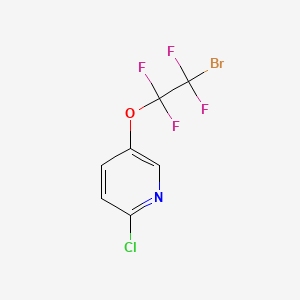
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a bromo-tetrafluoroethoxy group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The bromo-tetrafluoroethoxy group and the chlorine atom can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane
- 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole
- 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-5-(1,1,2,2-tetrafluoroethoxy)hexane
Uniqueness
5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine is unique due to the presence of both a bromo-tetrafluoroethoxy group and a chlorine atom on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H3BrClF4NO |
|---|---|
Peso molecular |
308.45 g/mol |
Nombre IUPAC |
5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-chloropyridine |
InChI |
InChI=1S/C7H3BrClF4NO/c8-6(10,11)7(12,13)15-4-1-2-5(9)14-3-4/h1-3H |
Clave InChI |
HBVHHDSWMVLGQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


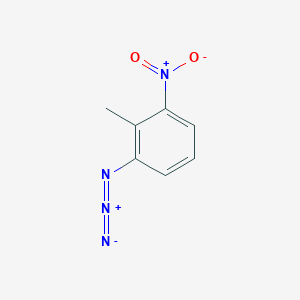

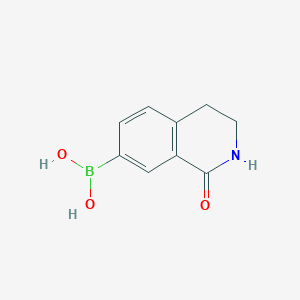
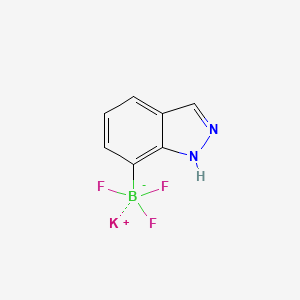
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)

![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)

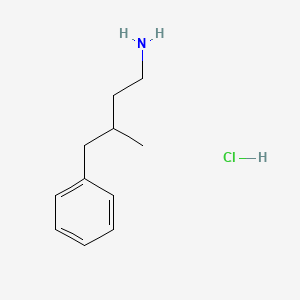

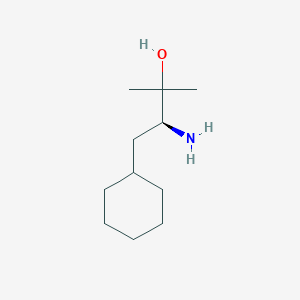
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
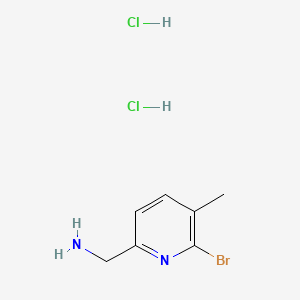
![4-[(Trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13468514.png)
